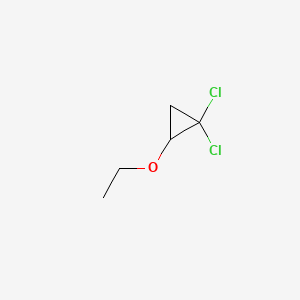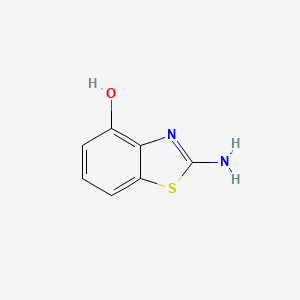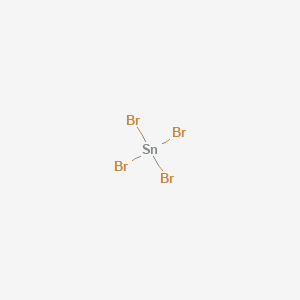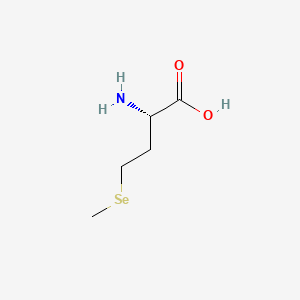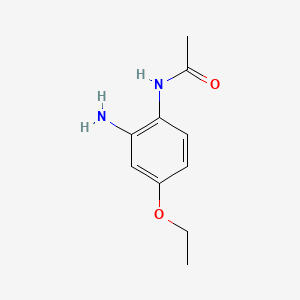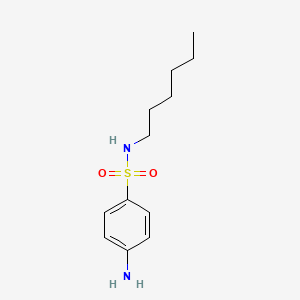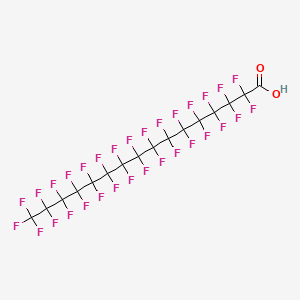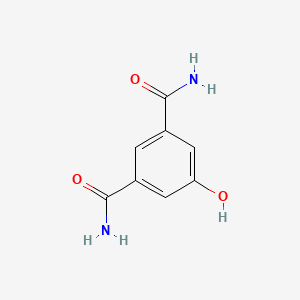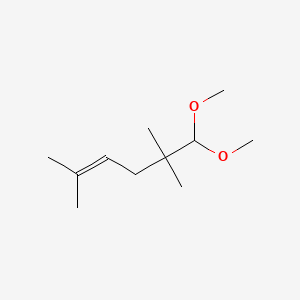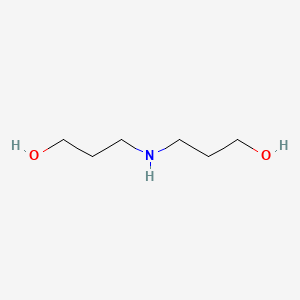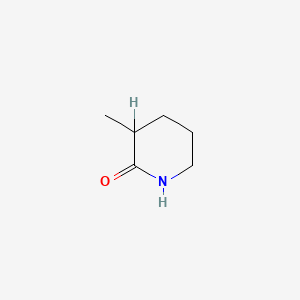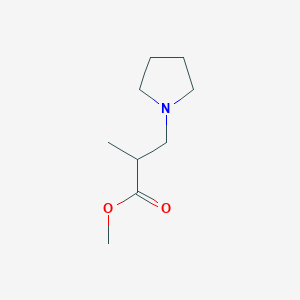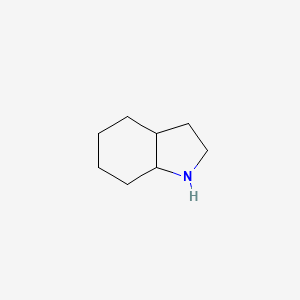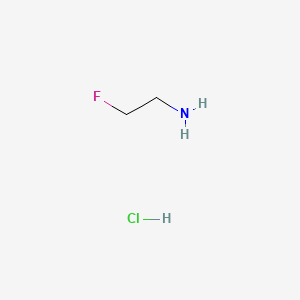
2-Fluoroethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethylamine hydrochloride is a fluorinated alkylammonium salt with the chemical formula FCH₂CH₂NH₂ · HCl. It is known for its unique properties due to the presence of a fluorine atom, which can significantly alter the compound’s chemical behavior and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoroethylamine hydrochloride typically involves the synthesis of 2-fluoroethylphthalimide, followed by its conversion to 2-fluoroethylamine and subsequent reaction with hydrochloric acid. One method involves reacting 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing production costs. These methods may involve multiple recrystallizations and careful control of reaction conditions to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation reactions: It can react with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, hydrogen chloride, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .
Applications De Recherche Scientifique
2-Fluoroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Fluoroethylamine hydrochloride involves its interaction with molecular targets through the formation of hydrogen bonds and electrostatic interactions. The presence of the fluorine atom enhances these interactions, leading to unique biological and chemical effects. The compound can modulate enzyme activity and alter metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
- 2-Methoxyethylamine
Uniqueness
2-Fluoroethylamine hydrochloride is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully or partially fluorinated counterparts. This single fluorine atom can lead to different reactivity patterns and biological activities .
Propriétés
Numéro CAS |
460-08-2 |
|---|---|
Formule moléculaire |
C2H7ClFN |
Poids moléculaire |
99.53 g/mol |
Nom IUPAC |
2-fluoroethanamine;hydron;chloride |
InChI |
InChI=1S/C2H6FN.ClH/c3-1-2-4;/h1-2,4H2;1H |
Clé InChI |
YRRZGBOZBIVMJT-UHFFFAOYSA-N |
SMILES |
C(CF)N.Cl |
SMILES canonique |
[H+].C(CF)N.[Cl-] |
| 460-08-2 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What drives the conformational preference of 2,2-difluoroethylamine hydrochloride in solution?
A: The research primarily highlights the "double gauche effect" observed in 2,2-difluoroethylamine hydrochloride []. This effect describes the preferred conformation where the -NH3+ group resides in a gauche relationship with both fluorine atoms within the molecule. While factors like hyperconjugation and hydrogen bonding play a role, the study emphasizes that electrostatic interactions, specifically the attraction between the positively charged nitrogen and the electronegative fluorine atoms, are the dominant forces dictating this conformational preference, even in aqueous solutions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



